molecular formula C16H26N2O3 B5647487 1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane

1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane

Cat. No.: B5647487
M. Wt: 294.39 g/mol
InChI Key: LBDYZZVDMIATNP-UHFFFAOYSA-N
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Description

1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane is a synthetic organic compound characterized by the presence of a diazepane ring substituted with a methyl group and a trimethoxyphenylmethyl group

Preparation Methods

The synthesis of 1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.

    Introduction of the Trimethoxyphenylmethyl Group: The trimethoxyphenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable trimethoxybenzyl halide and the diazepane intermediate.

    Methylation: The final step involves the methylation of the diazepane nitrogen using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride or organolithium compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Comparison with Similar Compounds

1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its diazepane ring, which imparts specific chemical and biological properties not observed in its analogs.

Properties

IUPAC Name

1-methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-17-6-5-7-18(9-8-17)12-13-10-15(20-3)16(21-4)11-14(13)19-2/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDYZZVDMIATNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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